molecular formula C15H20ClNO4S B2698549 9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022389-35-0

9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No. B2698549
CAS RN: 1022389-35-0
M. Wt: 345.84
InChI Key: GDHFTXOXXIDADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as L-655,708, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic compounds and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Structural Analysis and Synthesis

  • High-resolution NMR techniques and crystal X-ray diffraction have been utilized to elucidate the stereoscopic structures of related compounds, achieving complete and accurate assignment of spectral data (Xiao-Qiao Sun et al., 2010).
  • A novel Prins cascade process has been developed for the synthesis of derivatives, marking a significant advancement in the creation of spiromorpholinotetrahydropyran derivatives (B. Reddy et al., 2014).

Material Science and Polymer Stabilization

  • Studies on polymer stabilizers have shown the effectiveness of certain derivatives in synergistic stabilization mechanisms between phenolic and thiopropionate type antioxidants, highlighting the importance of associations through hydrogen bonding for stabilization (Shin-ichi Yachigo et al., 1992).
  • The antioxidant properties of similar compounds have been evaluated for their discoloration resistance against nitrogen dioxide, providing insights into their potential applications in preventing NOx gas discoloration in polymers (Shin-ichi Yachigo et al., 1992).

Antiviral and Antibacterial Applications

  • Derivatives have been explored for their potential in antiviral acyclonucleosides synthesis, demonstrating an efficient route for the synthesis of key intermediates (M. Pardhasaradhi et al., 1998).
  • Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents has led to the synthesis of new fluoroquinolone derivatives with activity against specific bacterial strains, opening avenues for targeted antibacterial therapies (A. Lukin et al., 2022).

properties

IUPAC Name

9-(3-chloro-4-methylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-12-3-4-13(11-14(12)16)22(18,19)17-7-5-15(6-8-17)20-9-2-10-21-15/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHFTXOXXIDADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.